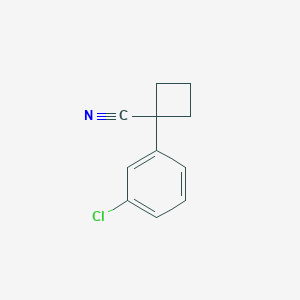

1-(3-Chlorophenyl)cyclobutanecarbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)cyclobutane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMRYIISYHOTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619771 | |

| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28049-60-7 | |

| Record name | 1-(3-Chlorophenyl)cyclobutanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28049-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Molecular weight and formula of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

An In-Depth Technical Guide to 1-(3-Chlorophenyl)cyclobutanecarbonitrile: Properties, Synthesis, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. Intended for researchers, chemists, and professionals in drug development, this document details the compound's fundamental chemical and physical properties, offers a detailed synthetic protocol with mechanistic insights, outlines robust analytical methodologies for its characterization and quantification, and provides essential safety and handling protocols. By synthesizing information from established chemical literature and safety data, this guide serves as an authoritative resource for the effective and safe utilization of this compound in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic nitrile. Its structure, featuring a chlorophenyl group attached to a cyclobutane ring at a quaternary carbon bearing a nitrile group, makes it a valuable building block in organic synthesis. Understanding its core properties is the first step in its successful application.

1.1. Molecular Structure and Formula

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₀ClN[1]

-

Structure:

(Note: Image is a representation)

1.2. Molecular Weight

-

Average Molecular Weight: 191.66 g/mol [1]

-

Monoisotopic Mass: 191.049902 g/mol

1.3. Physicochemical Data Summary

While specific experimental data for the 3-chloro isomer is sparse in readily available literature, the properties of the closely related 1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS No. 28049-61-8) provide excellent reference points and are summarized below. These values are expected to be very similar for the 3-chloro isomer.

| Property | Value (for 1-(4-Chlorophenyl)cyclobutanecarbonitrile) | Source |

| Appearance | Colourless oil | [2] |

| Density | 1.137 g/mL at 25 °C | [2] |

| Boiling Point | 295 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.548 (lit.) | [2] |

| Flash Point | 110 °C | [2] |

Synthesis and Purification

The synthesis of 1-(aryl)cyclobutanecarbonitriles is typically achieved through the alkylation of a corresponding arylacetonitrile. The following protocol is adapted from a well-established procedure for the 4-chloro isomer and is directly applicable to the synthesis of the target 3-chloro compound.[3]

2.1. Synthetic Rationale

The core of this synthesis is a tandem nucleophilic substitution reaction. First, a strong base is used to deprotonate the benzylic carbon of 3-chlorobenzyl cyanide, creating a resonance-stabilized carbanion. This potent nucleophile then reacts with 1,3-dibromopropane in two successive Sₙ2 reactions. The first reaction forms a linear alkylated intermediate, and the second, intramolecular reaction closes the four-membered ring, yielding the cyclobutane structure. The choice of a polar aprotic solvent like DMSO is critical as it effectively solvates the cation of the base (Na⁺) without solvating the carbanion, thereby enhancing its nucleophilicity.

2.2. Detailed Experimental Protocol

Reactants:

-

3-Chlorobenzyl cyanide

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,3-Dibromopropane

-

Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet, add sodium hydride (1.1 eq.). Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

-

Anion Formation: Add anhydrous DMSO to the flask to create a suspension. While stirring under a positive pressure of argon, add a solution of 3-chlorobenzyl cyanide (1.0 eq.) in anhydrous DMSO dropwise over 5-10 minutes. The reaction is exothermic and may require an ice bath to maintain room temperature.

-

Cyclization: After stirring for 30 minutes to ensure complete anion formation, add a solution of 1,3-dibromopropane (2.5-3.0 eq.) in anhydrous DMSO dropwise over 30 minutes. The larger excess of the dibromide minimizes polymerization. Maintain the reaction temperature between 25-30°C.

-

Quenching and Extraction: Stir for an additional 40-60 minutes post-addition. Carefully pour the reaction mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane or diethyl ether (3x volumes).

-

Work-up: Combine the organic extracts, wash with water and then with brine to remove residual DMSO and salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield this compound as a clear oil.[3]

Analytical Methodologies

A multi-step approach is required for the robust identification, characterization, and quantification of this compound in various matrices.

3.1. Overview of Analytical Workflow

The general workflow for analyzing this compound involves sample preparation to isolate it from the matrix, followed by instrumental analysis for separation and detection.

Sources

Solubility Profiling and Physicochemical Optimization of 3-Chlorophenyl Cyclobutane Scaffolds

Executive Summary

Context: The 3-chlorophenyl cyclobutane moiety is a high-value pharmacophore in medicinal chemistry, often utilized as a metabolically stable bioisostere for gem-dimethyl or phenyl groups. While the cyclobutane ring offers a "puckered" geometry that can improve solubility relative to planar aromatics, the lipophilicity of the 3-chloro substituent ($ \sigma_m \approx 0.37 $) presents significant dissolution challenges in aqueous media.

Objective: This technical guide provides a standardized framework for determining the thermodynamic solubility of 3-chlorophenyl cyclobutane derivatives. It synthesizes existing physicochemical data, details a self-validating "Shake-Flask" protocol, and outlines structural optimization strategies to enhance bioavailability.

Physicochemical Landscape

The solubility of 3-chlorophenyl cyclobutane derivatives is governed by the competition between the crystal lattice energy (driven by

Comparative Physicochemical Data (Consensus Estimates)

The following table aggregates physicochemical descriptors for key intermediates. Note that the 3-chloro substituent increases LogP significantly compared to the unsubstituted parent.

| Compound Class | Representative Structure | Molecular Weight (Da) | cLogP (Est.) | Predicted LogS (aq) | Solubility Description |

| Nitrile Precursor | 1-(3-chlorophenyl)cyclobutanecarbonitrile | 191.66 | ~3.7 | -4.5 to -5.0 | Low. Practically insoluble in water; soluble in DCM, DMSO. |

| Carboxylic Acid | 1-(3-chlorophenyl)cyclobutanecarboxylic acid | 210.66 | ~2.9 | -3.2 to -3.8 | Moderate (pH dependent). Low at pH 1.2; soluble at pH > 7.4. |

| Amine Derivative | 1-(3-chlorophenyl)-N,N-dimethylcyclobutanamine | ~223.7 | ~3.1 | -3.5 (Free Base) | High (Salt form). HCl salts typically >10 mg/mL. |

Key Insight: The cyclobutane ring introduces a "pucker" angle (

Experimental Protocol: Thermodynamic Solubility Determination

Directive: Do not rely on kinetic solubility (DMSO precipitation) for lead optimization of this scaffold. The high lipophilicity of 3-chlorophenyl derivatives leads to the formation of amorphous precipitates in kinetic assays, yielding false-high solubility values. Thermodynamic solubility (crystalline equilibrium) is required.

The "Gold Standard" Shake-Flask Method

This protocol ensures equilibrium between the solid 3-chlorophenyl cyclobutane derivative and the saturated solution.

Reagents & Equipment

-

Buffer Systems: pH 1.2 (0.1N HCl), pH 7.4 (Phosphate Buffered Saline).

-

Solvent: HPLC-grade Acetonitrile (ACN) or Methanol.

-

Standard: Ketoconazole (Low solubility control) and Caffeine (High solubility control).

-

Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters (or PVDF for non-specific binding check).

Step-by-Step Workflow

-

Saturation: Weigh approx. 2–5 mg of the solid compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target buffer (pH 7.4 or 1.2).

-

Equilibration:

-

Seal vial tightly.[1]

-

Shake at 25°C for 24 hours at 300 RPM.

-

Check: Ensure solid is still visible. If fully dissolved, add more solid until a suspension persists.

-

-

Phase Separation:

-

Centrifuge at 10,000 RPM for 10 minutes to pellet the solid.

-

Carefully aspirate the supernatant.

-

Critical Step: Filter supernatant through a 0.45 µm PTFE filter. (Pre-saturate filter with 100 µL of solution to minimize drug loss to the membrane).

-

-

Quantification (HPLC-UV):

-

Dilute the filtrate 1:10 and 1:100 with Mobile Phase (ACN:Water).

-

Inject onto HPLC (C18 Column).

-

Calculate concentration using a 5-point calibration curve prepared from a DMSO stock of the same compound.

-

Visualization: Solubility Screening Workflow

Figure 1: Standardized workflow for thermodynamic solubility determination of lipophilic cyclobutane scaffolds.

Structural Optimization & SAR Strategies

When the 3-chlorophenyl cyclobutane core exhibits poor solubility (< 10 µg/mL), chemical modification is necessary. The cyclobutane ring itself offers unique vectors for modification that are not available on phenyl rings.

Bioisosteric Replacements

-

Oxetane Substitution: Replacing the cyclobutane with an oxetane (3,3-disubstituted) is the most effective strategy. The oxygen atom acts as a hydrogen bond acceptor, lowering LogP by ~1.0 unit and significantly increasing aqueous solubility while maintaining the sp3 geometry.

-

Amine Solubilization: For 1-(3-chlorophenyl)cyclobutanamines, converting the free base to a Mesylate or Hydrochloride salt typically improves solubility by 100-fold.

-

Polar Appends: Introducing a hydroxyl group at the 3-position of the cyclobutane ring (trans to the aryl group) can disrupt crystal packing without altering the aryl binding mode.

Decision Logic for Lead Optimization

Figure 2: Strategic decision tree for optimizing low-solubility cyclobutane hits.

References

-

Enamine. Shake-Flask Aqueous Solubility Assay (Kinetic or Thermodynamic Conditions). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 70712, Chlorocyclobutane (and related substructures). Retrieved from

-

Mykhailiuk, P. K. (2024).[2] CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. Retrieved from

-

Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[3] Angewandte Chemie International Edition. (Contextual grounding for Oxetane/Cyclobutane bioisosterism).

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method. Retrieved from

Sources

Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile

[1][2]

Executive Summary

This compound is a gem-disubstituted cyclobutane derivative used primarily as a pharmaceutical intermediate and building block in Structure-Activity Relationship (SAR) studies.

Crucial Distinction: This compound is the meta-chloro isomer (CAS: 28049-60-7). It is the structural isomer of the well-known para-chloro analog (CAS: 28049-61-8), which serves as the key precursor to the anti-obesity drug Sibutramine . Researchers must verify the substitution pattern (3-Cl vs. 4-Cl) prior to synthesis or procurement, as their pharmacological profiles differ significantly.

Part 1: Chemical Identity & Informatics

| Property | Data |

| Chemical Name | This compound |

| CAS Number | 28049-60-7 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| SMILES | N#CC1(CCC1)c2cccc(Cl)c2 |

| InChI String | InChI=1S/C11H10ClN/c12-9-3-1-2-8(4-9)11(7-13)5-6-10-11/h1-4H,5-6,10H2 |

| Appearance | Colorless to pale yellow viscous oil (standard state) |

Structural Visualization

The molecule features a strained cyclobutane ring fused to a quaternary carbon that bears both a nitrile group and a meta-chlorophenyl ring. The steric bulk of the phenyl ring and the rigidity of the cyclobutane create a unique 3D scaffold for drug design.

Part 2: Synthetic Methodology

The synthesis relies on the double alkylation of 3-chlorobenzyl cyanide. While early literature utilized sodium hydride (NaH) in DMSO, modern process chemistry favors Phase Transfer Catalysis (PTC) due to its superior safety profile and scalability.

Protocol: Phase Transfer Catalyzed Cycloalkylation

Reaction Scheme:

Reagents:

-

Substrate: 3-Chlorobenzyl cyanide (1.0 equiv)

-

Alkylating Agent: 1,3-Dibromopropane (1.1 – 1.2 equiv)

-

Base: 50% w/w Aqueous Sodium Hydroxide (NaOH) (3.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv)

-

Solvent: Toluene (or Me-THF)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 3-chlorobenzyl cyanide, 1,3-dibromopropane, and TBAB in toluene. Cool the mixture to 0–5°C.

-

Initiation: Slowly add the 50% NaOH solution dropwise. Critical: The reaction is exothermic. Control the addition rate to maintain internal temperature <15°C.

-

Cyclization: Once addition is complete, allow the mixture to warm to room temperature (20–25°C). Agitate vigorously for 3–5 hours. The color typically transitions from yellow to deep orange/brown.

-

Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 9:1) or HPLC. Look for the disappearance of the benzyl cyanide starting material.

-

Quench & Workup:

-

Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. The crude oil is typically purified via high-vacuum distillation (bp ~135–140°C at 0.5 mmHg) or column chromatography if scale is small.

Mechanism of Action (Graphviz)

The reaction proceeds via a stepwise double

Part 3: Analytical Characterization

To validate the synthesis, the following spectral data should be observed. Note that the symmetry of the cyclobutane ring simplifies the NMR signals.

| Technique | Expected Signal / Characteristic |

| IR Spectroscopy | ~2235 cm⁻¹ : Sharp nitrile (C≡N) stretch.~1080 cm⁻¹ : Aryl-Cl stretch. |

| ¹H NMR (CDCl₃) | δ 7.2–7.4 (m, 4H): Aromatic protons (3-substituted pattern).δ 2.80–2.85 (m, 2H): Cyclobutane ring protons (cis to Ph).δ 2.40–2.60 (m, 2H): Cyclobutane ring protons (trans to Ph).δ 2.00–2.15 (m, 2H): Cyclobutane ring protons (distal CH₂). |

| ¹³C NMR | ~124 ppm: Nitrile Carbon (C≡N).~46 ppm: Quaternary C1 carbon.~34 ppm: Cyclobutane C2/C4.~16 ppm: Cyclobutane C3. |

| Mass Spectrometry | m/z 191/193: Molecular ion [M]⁺ (3:1 ratio due to ³⁵Cl/³⁷Cl). |

Part 4: Safety & Handling

-

Nitrile Toxicity: Like all organic nitriles, this compound can liberate cyanide ions under extreme metabolic or chemical stress, though it is generally stable. Handle in a fume hood.

-

Skin Absorption: The lipophilic nature of the chlorophenyl and cyclobutyl groups suggests high skin permeability. Wear permeation-resistant gloves (Nitrile > 0.11 mm).

-

Alkylating Agents: The reagent 1,3-dibromopropane is a potent alkylator and potential mutagen. Quench all waste streams with aqueous ammonia or thiosulfate before disposal.

References

-

Sibutramine Analog Synthesis

- Source: U.S. Patent 4,929,629 (Boots Company PLC).

-

Link:

- Source: Fedorynski, M., et al. "Synthesis of 1-arylcyclopropanecarbonitriles under phase-transfer catalytic conditions." Organic Preparations and Procedures International, 2008.

-

Chemical Identity Verification

Technical Monograph: 1-(3-Chlorophenyl)cyclobutanecarbonitrile

[1]

CAS Registry Number: 28049-60-7 PubChem CID: 24849843 (Isomer Reference) Formula: C₁₁H₁₀ClN Molecular Weight: 191.66 g/mol [1][2]

Executive Summary

1-(3-Chlorophenyl)cyclobutanecarbonitrile is a specialized organonitrile intermediate used primarily in medicinal chemistry and pharmaceutical research.[1] It is the meta-chloro isomer of the more widely known 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), which is the key precursor to the anti-obesity drug Sibutramine (Meridia/Reductil).[1]

While the para-isomer (4-chloro) is industrially significant for Sibutramine production, the meta-isomer (3-chloro) serves a critical role in Structure-Activity Relationship (SAR) studies.[1] Researchers utilize this compound to synthesize 3-chloro analogs of phenylethylamines to evaluate the impact of halogen positioning on binding affinity for monoamine transporters (SERT, NET, DAT).[1] It is also investigated as a potential impurity or metabolite marker in forensic analysis of adulterated dietary supplements.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This compound is characterized by a cyclobutane ring fused to a nitrile group and a 3-chlorophenyl moiety.[1] The constrained geometry of the cyclobutane ring locks the phenyl and nitrile groups into a specific conformation, influencing the pharmacology of downstream amine derivatives.

Table 1: Chemical Identifiers[1]

| Identifier | Value |

| CAS Number | 28049-60-7 |

| IUPAC Name | 1-(3-Chlorophenyl)cyclobutane-1-carbonitrile |

| SMILES | N#CC1(C2=CC=CC(Cl)=C2)CCC1 |

| InChI Key | HZMRYIISYHOTSF-UHFFFAOYSA-N |

| MDL Number | MFCD10689896 |

Table 2: Physicochemical Properties[1]

| Property | Value | Note |

| Molecular Weight | 191.66 g/mol | |

| Physical State | Liquid or Low-Melting Solid | Colorless to pale yellow |

| Boiling Point | ~290–295 °C (Predicted) | Based on 4-Cl isomer (295 °C) |

| LogP (Octanol/Water) | 3.7 – 3.9 | Highly Lipophilic |

| H-Bond Acceptors | 1 (Nitrile N) | |

| H-Bond Donors | 0 | |

| Rotatable Bonds | 1 | Phenyl-Cyclobutane bond |

Synthetic Pathways & Reaction Mechanisms[1]

The synthesis of this compound typically involves a double nucleophilic substitution (cycloalkylation) of 3-chlorophenylacetonitrile with 1,3-dibromopropane.[1] This reaction constructs the cyclobutane ring in a single step under basic conditions.

Reaction Mechanism

The benzylic proton of 3-chlorophenylacetonitrile is acidic (pKa ~15-16) due to the electron-withdrawing nitrile and phenyl groups.[1] A strong base deprotonates this position to form a carbanion, which attacks one end of 1,3-dibromopropane.[1] A second deprotonation and intramolecular attack closes the four-membered ring.[1]

Synthesis Diagram (Graphviz)

Caption: Cycloalkylation pathway for the synthesis of the cyclobutane nitrile scaffold.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound via NaH/DMSO method.

Reagents:

-

3-Chlorophenylacetonitrile (1.0 eq)[1]

-

1,3-Dibromopropane (1.1 eq)[1]

-

Sodium Hydride (NaH), 60% dispersion in oil (2.2 eq)[1]

-

Dimethyl Sulfoxide (DMSO) (Anhydrous) or DMF

Methodology:

-

Preparation: In a flame-dried 3-neck flask under Argon atmosphere, suspend NaH (2.2 eq) in anhydrous DMSO.

-

Addition 1: Add 3-chlorophenylacetonitrile (1.0 eq) dropwise at 0–5 °C. The solution will turn dark as the carbanion forms. Stir for 30–60 minutes.

-

Addition 2: Add 1,3-dibromopropane (1.1 eq) dropwise, maintaining the temperature below 30 °C to prevent polymerization.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1) for disappearance of the starting nitrile.

-

Quench: Carefully pour the reaction mixture into crushed ice/water to quench excess hydride.

-

Extraction: Extract the aqueous layer with Diethyl Ether or Dichloromethane (3x).

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify the crude oil via vacuum distillation or flash column chromatography (Silica gel).

Validation:

-

IR: Look for the characteristic nitrile stretch (C≡N) at ~2235 cm⁻¹.

-

¹H NMR: Verify the disappearance of the benzylic singlet (~3.7 ppm) and appearance of cyclobutane multiplets (~1.8–2.8 ppm).

Biological Relevance & Pharmacophore Analysis

The 1-arylcyclobutanecarbonitrile scaffold is a "privileged structure" in neurochemistry.[1]

Role in SNRI Development

This nitrile is the direct precursor to 1-(3-chlorophenyl)-N,N-dimethylcyclobutanamine derivatives.[1] By reducing the nitrile to an amine and performing reductive methylation, researchers generate analogs of Sibutramine.[1]

-

Sibutramine (4-Cl): Potent SNRI (Serotonin-Norepinephrine Reuptake Inhibitor).[1]

-

3-Cl Analog: Used to probe the steric and electronic requirements of the binding pocket.[1] The meta-chloro substituent alters the lipophilic vector of the phenyl ring, often reducing potency compared to the para-isomer but providing critical data for optimizing selectivity between SERT and NET.[1]

Metabolic Pathway Diagram

Caption: Downstream chemical conversion to active pharmaceutical ingredients and metabolic degradation.[1]

Safety & Handling (HSE)

Hazard Classification (GHS):

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302)[3]

-

Acute Toxicity (Dermal): Category 4 (H312)[3]

-

Acute Toxicity (Inhalation): Category 4 (H332)

-

Skin/Eye Irritation: Category 2 (H315/H319)

Handling Protocols:

-

Engineering Controls: Always handle within a certified fume hood. The compound can release toxic fumes (NOx, HCl, HCN) upon thermal decomposition.[1]

-

PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.[1]

-

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into surface water; this compound is harmful to aquatic life (WGK 3).

References

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 24849843, 1-(4-Chlorophenyl)cyclobutanecarbonitrile. (Isomer Reference). Retrieved from [Link]

-

Jeffery, J. E., et al. (1996).[1] "Synthesis of sibutramine, a novel cyclobutylalkylamine useful in the treatment of obesity, and its major human metabolites."[1] Journal of the Chemical Society, Perkin Transactions 1, 2583-2589.[1] (Primary Synthesis Protocol).

-

Lai, K. C., et al. (2007).[1][4] "Isolation and identification of a sibutramine analogue in a healthy food for weight loss." Journal of Food and Drug Analysis, 15(1).[1][4] (Structural Analysis of Analogs).

Methodological & Application

Application Note: Cycloalkylation of 3-Chlorobenzyl Cyanide with 1,3-Dibromopropane

Executive Summary

This application note details the synthesis of 1-(3-chlorophenyl)cyclobutanecarbonitrile via the cycloalkylation of 3-chlorobenzyl cyanide using 1,3-dibromopropane. This transformation is a critical intermediate step in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), structurally analogous to the anorectic drug Sibutramine (which utilizes the 4-chloro isomer).

We present two distinct protocols:

-

Method A (Preferred): Phase Transfer Catalysis (PTC) – A scalable, green chemistry approach suitable for industrial application.

-

Method B (Alternative): Sodium Hydride/DMSO – A classic homogeneous method for small-scale discovery chemistry.

Chemical Context & Mechanism[1][2][3][4][5][6][7]

The reaction involves a double nucleophilic substitution at the benzylic position. The methylene group of 3-chlorobenzyl cyanide is activated by the electron-withdrawing nitrile group and the chlorophenyl ring (

Reaction Mechanism

The process proceeds via a stepwise alkylation:

-

Activation: Base-mediated deprotonation forms a resonance-stabilized carbanion.

-

Intermolecular Alkylation: The carbanion attacks 1,3-dibromopropane via

, displacing the first bromide. -

Cyclization: A second deprotonation occurs, followed by a rapid intramolecular

ring closure to form the cyclobutane ring.

Mechanistic Visualization[2][3][4]

Figure 1: Stepwise mechanistic pathway for the formation of the cyclobutane ring.

Protocol A: Phase Transfer Catalysis (High-Throughput/Industrial)

Rationale: This method utilizes a biphasic system (Liquid-Liquid) with a quaternary ammonium salt. It eliminates the need for anhydrous solvents and dangerous metal hydrides, making it safer and more cost-effective.

Materials

-

Substrate: 3-Chlorobenzyl cyanide (1.0 eq)

-

Alkylating Agent: 1,3-Dibromopropane (1.2 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBA) (0.05 eq)

-

Base: 50% w/w NaOH (aqueous solution) (3.0 eq)

-

Solvent: Toluene (optional, can run neat)

Step-by-Step Procedure

-

Setup: To a 3-neck round-bottom flask equipped with an overhead stirrer, internal thermometer, and reflux condenser, add 3-chlorobenzyl cyanide (15.1 g, 100 mmol) and 1,3-dibromopropane (24.2 g, 120 mmol).

-

Catalyst Addition: Add TBAB (1.6 g, 5 mmol) and Toluene (30 mL). Stir vigorously to ensure the catalyst is dispersed.

-

Base Addition (Exothermic): Add 50% NaOH (24.0 g, 300 mmol) dropwise over 20 minutes.

-

Critical Process Parameter (CPP): Maintain internal temperature between 45–55°C. Use an ice bath if the exotherm spikes.

-

-

Reaction: Heat the mixture to 60°C and stir vigorously (800+ RPM) for 3–5 hours.

-

Note: High shear mixing is essential for PTC efficiency.

-

-

Monitoring: Monitor by HPLC or GC. Look for the disappearance of the mono-alkylated intermediate.

-

Quench & Workup:

-

Purification: Dry over MgSO₄, filter, and concentrate. Distill under reduced pressure (approx. 110–115°C at 0.5 mmHg) to obtain a colorless oil.

PTC Workflow Diagram[1]

Figure 2: Phase Transfer Catalysis workflow emphasizing the interfacial ion exchange.

Protocol B: Sodium Hydride (Classic/Anhydrous)

Rationale: Useful for small-scale discovery where reaction kinetics must be strictly controlled or if the substrate is sensitive to hydrolysis (though nitriles are generally robust).

Materials

-

Substrate: 3-Chlorobenzyl cyanide (1.0 eq)

-

Reagent: 1,3-Dibromopropane (1.1 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (2.2 eq)

-

Solvent: Anhydrous DMSO or THF/DMSO (10:1) mixture.

Step-by-Step Procedure

-

Preparation: Flame-dry all glassware and maintain a Nitrogen or Argon atmosphere.

-

Base Suspension: Wash NaH (8.8 g, 220 mmol) with dry hexane to remove mineral oil (optional but recommended for purity). Suspend in DMSO (50 mL).

-

Substrate Addition: Add 3-chlorobenzyl cyanide (15.1 g, 100 mmol) in DMSO (20 mL) dropwise at 20–25°C.

-

Observation: Evolution of hydrogen gas and color change (formation of carbanion). Stir for 30 mins.

-

-

Alkylation: Add 1,3-dibromopropane (22.2 g, 110 mmol) dropwise.

-

Completion: Stir at Room Temperature for 2 hours.

-

Workup:

-

Pour reaction mixture carefully onto crushed ice (500 g).

-

Extract with Diethyl Ether or MTBE (3 x 100 mL).

-

Wash organics with water (to remove DMSO) and Brine.

-

-

Purification: Dry over Na₂SO₄ and concentrate.

Comparative Analysis

| Feature | Protocol A (PTC) | Protocol B (NaH/DMSO) |

| Yield | 85–92% | 65–75% |

| Reaction Time | 3–5 Hours | 2–3 Hours |

| Safety Profile | High: Aqueous base, no | Low: Pyrophoric NaH, |

| Water Sensitivity | None (Water is the solvent). | High (Requires anhydrous conditions). |

| Scalability | Excellent (kg to ton scale). | Poor (Exotherm/Gas management difficult). |

| Green Metric | High (Solvent minimized/recyclable). | Low (DMSO waste disposal is difficult). |

Troubleshooting & Optimization

Common Failure Modes

-

Mono-alkylation (Incomplete Cyclization):

-

Hydrolysis of Nitrile:

-

Elimination (Allyl Formation):

Safety & Compliance

-

Nitriles: While 3-chlorobenzyl cyanide is not volatile HCN, it is toxic if ingested or absorbed through skin. Do not acidify the aqueous waste stream of the reaction without first oxidizing cyanide traces (bleach treatment), although the nitrile group generally remains intact.

-

1,3-Dibromopropane: A potent alkylating agent. Suspected mutagen. Handle in a fume hood.

-

Exotherms: Both protocols are exothermic.[1] On a scale >100g, active cooling (jacketed reactor) is mandatory.

References

-

Sibutramine Synthesis Context

-

Jeffery, J. E., et al. "Synthesis of sibutramine, a novel cyclobutylalkylamine antidepressant." J. Chem. Soc., Perkin Trans. 1, 1996, 2583-2589.

-

-

Phase Transfer Catalysis (General Methodology)

-

Makosza, M., & Jonczyk, A. "Phase-transfer alkylation of nitriles: 2-Phenylbutyronitrile." Organic Syntheses, Coll. Vol. 6, p.897 (1988).

-

- Cycloalkylation Mechanics: Fedoryński, M. "Synthesis of 1-substituted cyclopropanecarbonitriles via PTC alkylation." Chemical Reviews, 2003, 103(11). (Analogous chemistry for cyclobutanes).

-

Safety Data

-

PubChem Compound Summary for this compound.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. download.basf.com [download.basf.com]

- 4. dept.harpercollege.edu [dept.harpercollege.edu]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Using 1-(3-Chlorophenyl)cyclobutanecarbonitrile as a pharmaceutical building block

Application Note: 1-(3-Chlorophenyl)cyclobutanecarbonitrile as a Strategic Scaffold in CNS Drug Discovery

Executive Summary

This compound (CAS: 28049-60-7) is a high-value pharmaceutical building block, primarily utilized in the synthesis of monoamine reuptake inhibitors targeting the Central Nervous System (CNS). As the meta-chloro isomer of the well-known Sibutramine intermediate (which is para-substituted), this compound is critical for Structure-Activity Relationship (SAR) studies known as "chlorine scans."

These scans allow medicinal chemists to fine-tune the selectivity profile of drug candidates against the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters. This guide details the strategic application of this nitrile, focusing on its transformation into primary amines and carboxylic acids—the two primary gateways to bioactive analogs.

Strategic Utility & Pharmacophore Logic

In drug design, the cyclobutane ring acts as a rigid spacer, locking the phenyl ring and the nitrogen (in the final amine) into a specific conformation that favors binding to neurotransmitter transporters.

-

The "Chlorine Scan" Effect:

-

4-Chloro (Para): Found in Sibutramine. High affinity for NET/SERT.

-

3-Chloro (Meta): Often alters the metabolic stability (blocking metabolic attack at the para-position is no longer the primary factor) and changes the vector of the halogen bond within the binding pocket. This often results in altered SERT/DAT selectivity ratios, crucial for developing "Triple Reuptake Inhibitors" (TRIs) with reduced cardiovascular side effects compared to pure SNRIs.

-

Pathway Visualization: Divergent Synthesis

Figure 1: Divergent synthetic pathways from the nitrile scaffold to key pharmacophores.

Experimental Protocols

Protocol A: Synthesis of the Nitrile Scaffold

Context: If not purchased commercially, the nitrile is synthesized via dialkylation.

-

Reagents: 3-Chlorobenzyl cyanide (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (2.2 eq, 60% dispersion), DMSO/THF (3:1).

-

Procedure:

-

Suspend NaH in dry DMSO/THF under Argon.

-

Add 3-Chlorobenzyl cyanide dropwise at 0°C. Stir for 30 min to form the carbanion (deep color change).

-

Add 1,3-Dibromopropane dropwise, maintaining temp <10°C.

-

Allow to warm to RT and stir for 3-5 hours.

-

Quench: Pour onto crushed ice/water. Extract with Ethyl Acetate.

-

Purification: Vacuum distillation is required to separate the cyclobutane product from mono-alkylated impurities.

-

Protocol B: Reduction to Primary Amine (Key Intermediate)

Context: This transforms the nitrile into the primary amine, the direct precursor to Sibutramine-like analogs.

Method: Lithium Aluminum Hydride (LiAlH4) Reduction Rationale: The cyclobutane ring provides steric bulk. Catalytic hydrogenation (e.g., Pd/C) can be sluggish or result in partial reduction. LiAlH4 ensures complete conversion to the amine.

Step-by-Step:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Nitrogen.[1][2][3][4]

-

Solvent: Use anhydrous THF (Tetrahydrofuran).

-

Activation: Charge flask with LiAlH4 (2.0 equivalents) suspended in THF (0.5 M concentration). Cool to 0°C.

-

Addition: Dissolve This compound (1.0 eq) in minimal THF. Add dropwise to the LiAlH4 suspension. Caution: Exothermic.

-

Reaction:

-

Allow to warm to Room Temperature.

-

Reflux at 66°C for 3–6 hours. Monitor via TLC (Mobile phase: DCM/MeOH/NH4OH 90:9:1). The nitrile spot (high Rf) should disappear; the amine spot (low Rf, ninhydrin active) appears.

-

-

Fieser Quench (Critical for Safety):

-

Cool to 0°C.

-

For every x grams of LiAlH4 used, add:

-

x mL Water (very slowly).

-

x mL 15% NaOH solution.

-

3x mL Water.

-

-

Stir until a granular white precipitate forms (Lithium aluminate salts).

-

-

Isolation: Filter the salts through a Celite pad. Wash cake with THF. Dry filtrate over Na2SO4 and concentrate in vacuo.

-

Yield: Expect 85-92% as a colorless to pale yellow oil.

Protocol C: Hydrolysis to Carboxylic Acid

Context: Converts the nitrile to an acid for peptide coupling or esterification.

Method: High-Temperature Alkaline Hydrolysis Rationale: Sterically hindered nitriles (tertiary carbon attached) resist standard hydrolysis. Ethylene glycol is used to achieve temperatures >160°C.

-

Mixture: Combine Nitrile (1.0 eq), KOH (4.0 eq) , and Ethylene Glycol (10 mL/g of substrate).

-

Reflux: Heat to 160–180°C for 12–24 hours.

-

Workup:

-

Cool and dilute with water (5x volume).

-

Wash with Diethyl Ether (to remove unreacted neutral nitrile).

-

Acidify the aqueous layer to pH 2 using conc. HCl. The carboxylic acid will precipitate or oil out.

-

Extract with DCM, dry, and concentrate.

-

Quantitative Data Summary

| Transformation | Reagent System | Conditions | Typical Yield | Key Impurity |

| Nitrile Synthesis | NaH / DMSO / 1,3-dibromopropane | 0°C → RT, 4h | 75-85% | Mono-alkylated bromide |

| Reduction (Amine) | LiAlH4 / THF | Reflux, 4h | 88-95% | Aldimine (incomplete reduction) |

| Hydrolysis (Acid) | KOH / Ethylene Glycol | 180°C, 18h | 80-90% | Primary Amide (partial hydrolysis) |

Safety & Handling (E-E-A-T)

-

Nitrile Toxicity: While less toxic than simple aliphatic nitriles, this compound can metabolize to release cyanide ions. Handle in a well-ventilated fume hood.

-

LiAlH4 Hazards: Reacts violently with water. Ensure all glassware is oven-dried. Have a Class D fire extinguisher available.

-

Waste Disposal: Aqueous waste from the nitrile hydrolysis must be treated with bleach (sodium hypochlorite) to oxidize any free cyanide before disposal.

References

-

Jeffery, J. E., et al. (1982). Cyclobutane derivatives and their use as antidepressants and anorectic agents. U.S. Patent 4,929,629. (Describes the synthesis of the 4-chloro analog, Sibutramine; the 3-chloro protocol is derived from this foundational chemistry).

-

Khurana, J. M., & Kukreja, G. (2002). Rapid reduction of nitriles to primary amines with nickel boride at ambient temperature.Synthetic Communications, 32(8), 1265-1269. (Alternative mild reduction protocol).

-

Sigma-Aldrich. (2023). Product Specification: 1-(4-Chlorophenyl)cyclobutanecarbonitrile.[5] (Used for physicochemical property comparison; note the 4-chloro isomer is the standard commercial reference).

-

Cayman Chemical. (2023). 1-(3-Chlorophenyl)biguanide Product Insert. (Demonstrates the biological relevance of the 3-chlorophenyl moiety in 5-HT3 agonist activity).

Sources

Application Note: Advanced Purification & Recrystallization of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

This Application Note is designed for process chemists and pharmaceutical researchers focusing on the purification of 1-(3-Chlorophenyl)cyclobutanecarbonitrile (CAS: 28049-61-8), a critical intermediate in the synthesis of Sibutramine.[1]

Executive Summary & Physicochemical Context

This compound is a lipophilic nitrile primarily utilized as the precursor for N-mono- and N,N-didesmethylsibutramine.[1]

Critical Technical Insight:

Unlike high-melting solids, this compound exists at the boundary of solid and liquid phases at room temperature (M.P.[1]

-

Primary Purification: High-vacuum distillation is the industry standard.[1]

-

Secondary Purification (High Purity): Low-temperature crystallization (Cryo-Crystallization) is required to remove isomeric impurities and trace 3-chlorobenzyl cyanide starting material.[1]

This guide details the Low-Temperature Recrystallization protocol, which is essential when HPLC purity >99.5% is required for downstream hydrogenation.

Pre-Protocol Assessment

Before initiating crystallization, the crude material must meet specific thresholds to prevent phase separation (oiling out).

Table 1: Physicochemical Profile & Solvent Selection

| Property | Value / Characteristic | Impact on Protocol |

| Physical State | Low-melting solid or Oil | Requires cooling to <0°C for nucleation.[1] |

| Boiling Point | ~160–170°C @ 12 mmHg | Distillation is recommended as a pre-step.[1] |

| Solubility (Hexane) | Moderate to Low (Cold) | Excellent anti-solvent for crystallization. |

| Solubility (IPA) | High (Hot) | Ideal primary solvent; solubilizes polar tars. |

| Key Impurity | 3-Chlorobenzyl cyanide | Liquid; remains in mother liquor if cooled correctly.[1] |

Detailed Protocol: Low-Temperature Recrystallization

Objective: Purify crude nitrile (purity >90%) to >99% crystalline solid. Scale: 100 g basis.

Materials

-

Crude this compound (100 g)

-

Solvent A: Isopropyl Alcohol (IPA) – HPLC Grade

-

Solvent B:

-Hexane (or -

Equipment: Jacketed reactor or RBF with mechanical stirring, Cryostat (-20°C capability).

Step-by-Step Methodology

Phase 1: Dissolution & Clarification[1]

-

Charge the crude nitrile (100 g) into the reactor.

-

Add Solvent A (IPA) at a ratio of 1.5 volumes (150 mL) relative to mass.

-

Note: Keep solvent volume low.[1] Excess solvent significantly reduces yield due to the compound's high solubility.

-

-

Heat the mixture to 50–55°C with moderate stirring (200 RPM). Ensure complete dissolution.

-

(Optional) If the solution is dark/tarry, add activated carbon (5 wt%), stir for 15 mins, and filter hot through a Celite pad.

Phase 2: Controlled Nucleation (The Critical Step)

-

Cool the solution slowly to 25°C over 30 minutes.

-

Seed Addition: At 25°C, add pure seed crystals (0.1 wt%).

-

Why? Spontaneous nucleation is slow for this compound; without seeds, it will supercool and separate as an oil.[1]

-

-

Anti-Solvent Addition: Slowly add Solvent B (

-Hexane) at a ratio of 2 volumes (200 mL) dropwise over 45 minutes while maintaining 25°C.-

Observation: The solution should turn turbid but not oily. If oil droplets form, stop addition and reheat slightly.[1]

-

Phase 3: Cryo-Crystallization[1]

-

Ramp Down: Cool the slurry from 25°C to -10°C (or -20°C for maximum yield) at a rate of 5°C/hour .

-

Caution: Rapid cooling traps impurities in the crystal lattice.

-

-

Aging: Hold at -10°C for 4–6 hours . This allows the crystal structure to ripen and excludes the liquid starting material (3-chlorobenzyl cyanide) from the lattice.

Phase 4: Isolation[1]

-

Filtration: Filter quickly using a pre-chilled Buchner funnel.

-

Wash: Wash the cake with cold

-Hexane (-20°C, 50 mL) .-

Do NOT use IPA in the wash: It will dissolve the product.

-

-

Drying: Dry under vacuum at 25°C (Do not exceed 30°C as the product may melt).

Process Logic & Troubleshooting (Graphviz)

The following diagram illustrates the decision matrix for handling the "Oiling Out" phenomenon, the most common failure mode for this molecule.

Figure 1: Decision tree for managing phase separation during crystallization.[1]

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

-

DSC (Differential Scanning Calorimetry):

-

Expectation: A sharp endotherm onset at 31–33°C .[1]

-

Failure Mode: Broad melting range (<30°C) indicates retained solvent or isomeric impurities.

-

-

GC-MS / HPLC:

-

Monitor the disappearance of 3-chlorobenzyl cyanide (Starting Material).

-

Monitor the removal of the 4-chlorophenyl isomer (if 4-chlorobenzyl cyanide was present in raw materials).[1]

-

References

-

Jeffery, J. E., et al. (1980).[1] "Synthesis of Sibutramine, a novel cyclobutylalkylamine antidepressant."[1] Journal of the Chemical Society, Perkin Transactions 1, 2583-2589.[1]

-

Grubb, G., et al. (2010).[1] "Process for the preparation of Sibutramine and its intermediates." U.S. Patent 7,723,540.[1] Washington, DC: U.S. Patent and Trademark Office.[1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Reference for IPA/Hexane solvent selection logic).

Sources

Application Notes & Protocols: Scalable Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the scalable synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. We present a comparative analysis of viable synthetic strategies, with a primary focus on a robust and scalable protocol utilizing Phase-Transfer Catalysis (PTC). This method offers significant advantages in terms of operational safety, yield, and environmental impact over classical approaches. An alternative protocol using sodium hydride in an anhydrous organic solvent is also described. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step instructions, and considerations for process optimization and scale-up.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for compounds targeting the central nervous system. The core synthetic challenge lies in the efficient construction of the 1-aryl-1-cyanosubstituted cyclobutane ring. The most direct and industrially favored approach is the nucleophilic substitution reaction between a carbanion derived from (3-chlorophenyl)acetonitrile and a suitable C3 electrophile, typically 1,3-dibromopropane.

Two primary strategies for generating the requisite carbanion are considered for scalable synthesis:

-

Phase-Transfer Catalysis (PTC) with a Strong Aqueous Base: This method employs a strong base like 50% aqueous sodium hydroxide in a biphasic system. A phase-transfer catalyst facilitates the transport of the hydroxide ion into the organic phase to deprotonate the acetonitrile, which then reacts with the alkylating agent. This approach avoids the need for anhydrous solvents and highly pyrophoric reagents, making it highly attractive for large-scale production.[1][2][3]

-

Strong Base in an Anhydrous Aprotic Solvent: This classical method involves the use of a powerful base, such as sodium hydride (NaH), in a dry polar aprotic solvent like dimethyl sulfoxide (DMSO). While effective at the lab scale, the use of NaH presents significant safety and handling challenges upon scale-up.[4]

This guide will detail the PTC method as the primary recommendation for scalability, with the NaH/DMSO method provided as a well-established alternative.

Mechanistic Rationale: Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful technique for reacting chemical species located in different, immiscible phases.[3] In this synthesis, the (3-chlorophenyl)acetonitrile and 1,3-dibromopropane reside in an organic solvent, while the deprotonating agent, sodium hydroxide, is in an aqueous phase.

The reaction is enabled by a PTC agent, typically a quaternary ammonium salt (Q⁺X⁻), such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.[2][5] The catalyst's lipophilic alkyl groups allow it to be soluble in the organic phase, while its positive charge enables it to pair with an anion.

The catalytic cycle proceeds as follows:

-

Anion Exchange: The PTC (Q⁺X⁻) exchanges its initial counter-ion (e.g., Br⁻) for a hydroxide ion (OH⁻) at the aqueous-organic interface, forming Q⁺OH⁻.

-

Deprotonation: The Q⁺OH⁻ complex, being soluble in the organic phase, transports the hydroxide ion to react with the (3-chlorophenyl)acetonitrile, generating the corresponding carbanion and a molecule of water.

-

Alkylation (Sɴ2 Cyclization): The newly formed carbanion undergoes a double Sɴ2 reaction with 1,3-dibromopropane. The first alkylation is intermolecular, and the second is an intramolecular cyclization to form the cyclobutane ring. PTC has been shown to be highly effective for such alkylations.[5][6]

-

Catalyst Regeneration: Upon reaction, the bromide ion (Br⁻) is released, which then pairs with the quaternary ammonium cation (Q⁺), regenerating the catalyst to restart the cycle.

This process allows the reaction to proceed under mild conditions with high efficiency, often leading to cleaner reactions and higher yields compared to homogeneous systems.[1][2]

Logical Workflow for PTC Synthesis

Caption: Workflow for PTC synthesis of this compound.

Recommended Scalable Protocol: Phase-Transfer Catalysis

This protocol is adapted from established procedures for the alkylation of arylacetonitriles and offers a safer, more scalable alternative to methods requiring anhydrous conditions.[4][5]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity | Supplier |

| (3-Chlorophenyl)acetonitrile | 151.59 | 1.0 | e.g., 151.6 g | ≥98% | Sigma-Aldrich |

| 1,3-Dibromopropane | 201.86 | 1.1 | e.g., 222.0 g | ≥99% | Commercial |

| Sodium Hydroxide (50% w/w aq.) | 40.00 | 4.0 | e.g., 320.0 g | 50% | Commercial |

| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.05 | e.g., 16.1 g | ≥98% | Commercial |

| Toluene | 92.14 | - | e.g., 750 mL | ≥99.5% | Commercial |

| Deionized Water | 18.02 | - | As needed | - | - |

| Brine (Saturated NaCl) | - | - | As needed | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | As needed | Granular | Commercial |

Step-by-Step Protocol

-

Reactor Setup: To a 2 L, four-necked round-bottom flask (or an appropriately sized reactor) equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a reflux condenser, add (3-chlorophenyl)acetonitrile (1.0 eq), toluene (5 vol), and tetrabutylammonium bromide (0.05 eq).

-

Initiate Stirring: Begin vigorous stirring to ensure efficient mixing of the organic phase.

-

Base Addition: Add the 50% aqueous sodium hydroxide solution (4.0 eq) to the flask. The mixture will be biphasic.

-

Alkylating Agent Addition: Slowly add 1,3-dibromopropane (1.1 eq) dropwise via the dropping funnel over 60-90 minutes. Causality Note: A slow addition rate is crucial to maintain control over the reaction exotherm. The temperature should be maintained between 25-35°C, using a water bath for cooling if necessary.

-

Reaction Monitoring: After the addition is complete, continue stirring vigorously at 35-40°C for 3-5 hours. Monitor the reaction progress by TLC or GC-MS by quenching a small aliquot with water and extracting with ethyl acetate.

-

Workup - Quenching and Separation: Once the reaction is complete, cool the mixture to room temperature. Add 500 mL of deionized water to dissolve the salts. Transfer the mixture to a separatory funnel and separate the layers.

-

Workup - Extraction and Washing: Extract the aqueous layer with toluene (2 x 150 mL). Combine all organic layers and wash successively with deionized water (200 mL) and brine (200 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to remove the toluene.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a clear oil.

Expected Results and Data

| Parameter | Expected Value |

| Yield | 75-85% |

| Purity (by GC) | >97% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Approx. 130-135°C at 2 mmHg (estimated) |

Alternative Protocol: Sodium Hydride in DMSO

This protocol is based on a known synthesis for the 4-chloro isomer and is effective but presents greater challenges for scaling.[4] Extreme caution is required when handling sodium hydride.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Moles (equiv.) | Amount | Purity | | :--- | :--- | :--- | :--- | | (3-Chlorophenyl)acetonitrile | 151.59 | 1.0 | e.g., 15.2 g | ≥98% | | Sodium Hydride (60% dispersion in oil) | 24.00 (as NaH) | 2.2 | e.g., 8.8 g | 60% | | 1,3-Dibromopropane | 201.86 | 2.0 | e.g., 40.4 g | ≥99% | | Dimethyl Sulfoxide (DMSO) | 78.13 | - | e.g., 200 mL | Anhydrous | | Dichloromethane | 84.93 | - | As needed | Reagent Grade | | Diethyl Ether | 74.12 | - | As needed | Reagent Grade |

Step-by-Step Protocol

-

Reactor Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend sodium hydride (2.2 eq) in anhydrous DMSO (70 mL).

-

Substrate Addition: While stirring, add a solution of (3-chlorophenyl)acetonitrile (1.0 eq) in anhydrous DMSO (30 mL) dropwise, maintaining the temperature below 30°C. Hydrogen gas will evolve; ensure proper ventilation to an oil bubbler.

-

Anion Formation: Stir the mixture for 30 minutes at room temperature after the addition is complete.

-

Alkylating Agent Addition: Add a solution of 1,3-dibromopropane (2.0 eq) in anhydrous DMSO (100 mL) over 30-40 minutes, keeping the temperature between 25-30°C.

-

Reaction: Stir for an additional 60-90 minutes at room temperature.

-

Workup: Carefully pour the reaction mixture into 1 L of ice water. Extract the aqueous mixture with dichloromethane (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting residue can be further purified by vacuum distillation as described in the PTC protocol.

Safety and Handling

-

(3-Chlorophenyl)acetonitrile: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide (50%): Highly corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE.

-

Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Must be handled under an inert atmosphere.

-

1,3-Dibromopropane: Harmful if swallowed and is a suspected carcinogen. Handle with appropriate PPE in a fume hood.

-

Solvents: Toluene and dichloromethane are flammable and have associated health risks. Use in a well-ventilated area.

Conclusion

For the scalable synthesis of this compound, the Phase-Transfer Catalysis (PTC) method is strongly recommended. It provides a safer, more environmentally friendly, and economically viable route compared to the use of sodium hydride in DMSO.[1][6] The PTC protocol minimizes the use of hazardous reagents and anhydrous conditions, simplifying the process for large-scale industrial application while maintaining high yields and product purity.

References

-

Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. Available at: [Link]

-

Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile - PrepChem.com. Available at: [Link]

-

A Minireview of Phase-Transfer Catalysis and Recent Trends - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. Available at: [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW - Indo American Journal of Pharmaceutical Research. Available at: [Link]

-

Industrial Phase-Transfer Catalysis - PTC Organics, Inc. Available at: [Link]

-

Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant: An Oral CGRP Receptor Antagonist - Pharmaceutical Fronts. Available at: [Link]

-

2 - Organic Syntheses Procedure. Available at: [Link]

-

A simple, efficient and scalable synthesis of substituted bis-arylchloromethanes - Bulgarian Chemical Communications. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile

Welcome to the technical support guide for the synthesis of 1-(3-Chlorophenyl)cyclobutanecarbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies to improve reaction yield and purity.

Introduction

The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, is most commonly achieved via the nucleophilic substitution of 1,3-dihalopropanes with the carbanion of (3-Chlorophenyl)acetonitrile. While the reaction appears straightforward, achieving high yields can be challenging due to competing side reactions and the need for carefully controlled conditions. This guide provides expert insights and actionable protocols to navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The synthesis is a classic example of a tandem alkylation-cyclization reaction. It proceeds in two primary steps:

-

Deprotonation: A strong base is used to abstract the acidic α-proton from (3-Chlorophenyl)acetonitrile[1]. This generates a resonance-stabilized carbanion (a nitrile-stabilized anion), which is a potent nucleophile.

-

Cyclization: The generated carbanion attacks one of the electrophilic carbons of 1,3-dibromopropane in an SN2 reaction. This is followed by a second, intramolecular SN2 attack by the newly formed carbanion at the other end of the propyl chain, closing the four-membered ring.

Caption: Overall reaction pathway for cyclobutanecarbonitrile synthesis.

Q2: Why is the choice of base and solvent so critical?

The base must be strong enough to deprotonate the α-carbon of the nitrile. The pKa of phenylacetonitrile is approximately 22 (in DMSO), so a base with a conjugate acid pKa significantly higher than this is required.

-

Traditional Approach (Anhydrous): Sodium hydride (NaH) is a very strong, non-nucleophilic base often used in an anhydrous polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]. These solvents effectively solvate the sodium cation, leaving a "naked," highly reactive carbanion. Causality: The primary drawback is the stringent requirement for anhydrous conditions, as NaH reacts violently with water. The solvents are also high-boiling and can be difficult to remove completely.

-

Phase-Transfer Catalysis (PTC) Approach: A more modern and process-friendly approach uses a concentrated aqueous solution of a base like sodium hydroxide (50% w/w) with a phase-transfer catalyst[3][4][5]. The catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), transports the hydroxide ion into the organic phase to perform the deprotonation, or transports the generated carbanion to facilitate the reaction. Causality: This method obviates the need for expensive, hazardous, and difficult-to-handle anhydrous solvents and strong bases, making it highly attractive for scaling up.[6][7]

Q3: What are the primary side reactions that lower the yield?

Several competing reactions can significantly reduce the yield of the desired product:

-

Polymerization: The carbanion can react with multiple molecules of 1,3-dibromopropane in an intermolecular fashion, leading to oligomeric or polymeric byproducts.

-

Elimination: The strong base can induce the elimination of HBr from 1,3-dibromopropane to form allyl bromide, which can then undergo other reactions.[8]

-

Dialkylation of the Alkylating Agent: A second molecule of the phenylacetonitrile carbanion can react with the mono-alkylated intermediate before it has a chance to cyclize.

-

Hydrolysis: If water is present (especially during workup under basic conditions), the nitrile group can be partially or fully hydrolyzed to an amide or carboxylic acid.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Caption: A logical workflow for troubleshooting low-yield synthesis.

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| No reaction or very low conversion | 1. Inactive Base: Sodium hydride is old or has been exposed to moisture. Aqueous NaOH solution is too dilute. 2. Insufficiently Anhydrous Conditions: Moisture in the solvent or on glassware is quenching the base (NaH method). 3. Low Reaction Temperature: The activation energy for deprotonation or alkylation is not being met. | 1. Use a fresh, unopened container of NaH or a properly prepared 50% NaOH solution. 2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled, anhydrous solvents. 3. Ensure the reaction temperature is maintained as per the protocol. For NaH/DMSO, initial deprotonation may require slight warming. |

| Low yield with significant byproduct formation | 1. Polymerization: The concentration of 1,3-dibromopropane is too high, favoring intermolecular reactions. 2. Incorrect Stoichiometry: An excess of either the nitrile or the alkylating agent can lead to unwanted side products. 3. Inefficient Phase Transfer: Poor stirring or insufficient catalyst loading in a PTC system.[5] | 1. Employ High-Dilution Conditions: Add the 1,3-dibromopropane solution slowly over several hours using a syringe pump. This keeps its instantaneous concentration low, favoring intramolecular cyclization. 2. Carefully verify the molar equivalents of all reagents. A slight excess of the alkylating agent is common, but a large excess should be avoided. 3. Use a mechanical stirrer for vigorous agitation of the biphasic mixture. Increase catalyst loading in increments (e.g., from 1 mol% to 5 mol%). |

| Product is contaminated with a linear bromo-nitrile | Incomplete Cyclization: The intramolecular SN2 reaction is slow or did not complete. | Increase the reaction time and/or temperature after the addition of 1,3-dibromopropane is complete to drive the final ring-closing step. |

| Difficult workup and product isolation | 1. Emulsion Formation: Especially common in PTC reactions with high concentrations of quaternary ammonium salts. 2. High-Boiling Solvents: Residual DMSO or DMF is co-distilling with the product or complicating extraction. | 1. Add a small amount of brine (saturated NaCl solution) to break the emulsion. Filter the mixture through a pad of celite if necessary. 2. For the NaH/DMSO method, quench the reaction by pouring it onto a large volume of ice water, which will precipitate the organic product while keeping the DMSO in the aqueous phase.[2] |

Optimized Experimental Protocols

Protocol 1: Standard Method using Sodium Hydride in DMSO

This method is based on classical organic synthesis procedures but requires stringent anhydrous techniques. A reported yield for a similar synthesis using this method is around 43% after distillation.[2]

-

1. Preparation: Under an inert atmosphere (Argon or Nitrogen), flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

2. Reagent Addition: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) to the flask. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane. Add anhydrous DMSO to the flask.

-

3. Deprotonation: To the stirred suspension, add (3-Chlorophenyl)acetonitrile (1.0 eq.) dropwise, keeping the temperature below 30°C. Stir the mixture for 30-60 minutes after the addition is complete, until hydrogen evolution ceases.

-

4. Cyclization: Add a solution of 1,3-dibromopropane (1.5 eq.) in anhydrous DMSO dropwise via the dropping funnel over 1-2 hours, maintaining the reaction temperature at 25-30°C.

-

5. Reaction Completion: Stir for an additional 1-2 hours at the same temperature. Monitor the reaction progress by TLC or GC-MS.

-

6. Workup: Carefully pour the reaction mixture into a beaker containing a large volume of ice water. Extract the aqueous mixture with dichloromethane or diethyl ether (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

7. Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel.

Protocol 2: High-Yield Method using Phase-Transfer Catalysis (Recommended)

This protocol is safer, more environmentally friendly, and generally provides higher yields by minimizing side reactions. It leverages the principles of phase-transfer catalysis to achieve efficient reaction in a biphasic system.[3][4]

Caption: Mechanism of Phase-Transfer Catalysis in the synthesis.

-

1. Setup: In a round-bottom flask equipped with a mechanical stirrer, condenser, and thermometer, combine (3-Chlorophenyl)acetonitrile (1.0 eq.), 1,3-dibromopropane (1.5 eq.), Tetrabutylammonium Bromide (TBAB, 0.05 eq.), and toluene.

-

2. Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (3.0 eq.).

-

3. Reaction: Heat the mixture to 60-70°C and maintain vigorous stirring for 4-6 hours. The efficiency of the biphasic reaction is highly dependent on the stirring rate to maximize the interfacial area.

-

4. Monitoring: Monitor the disappearance of the starting material using TLC or GC.

-

5. Workup: Cool the reaction to room temperature. Add water to dissolve the salts and separate the organic layer. Extract the aqueous layer with toluene (2x).

-

6. Purification: Combine the organic layers, wash with water and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the resulting crude product by vacuum distillation.

| Parameter | Standard NaH/DMSO Method | Optimized PTC Method |

| Base | Sodium Hydride (NaH) | 50% aq. Sodium Hydroxide (NaOH) |

| Solvent | Anhydrous DMSO/DMF | Toluene / Water (Biphasic) |

| Safety | Requires handling of pyrophoric NaH and anhydrous solvents. Generates H₂ gas. | Uses common, less hazardous reagents. No flammable gas evolution. |

| Conditions | Strict anhydrous setup required. | Tolerant to water. |

| Workup | Can be complicated by high-boiling solvents. | Simple phase separation. |

| Yield | Moderate (e.g., ~40-50%)[2] | Generally Higher (e.g., >70-80% achievable) |

| Scalability | Difficult and hazardous to scale up. | Easily scalable for industrial production.[3] |

References

-

Little Flower College Guruvayoor. (n.d.). Phase Transfer Catalyst. [Link]

-

Jadhav, S. D., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05). [Link]

-

PrepChem. (n.d.). Synthesis of (a) 1-(4-chlorophenyl)cyclobutane nitrile. [Link]

-

Wang, Z., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Research and Therapy, 9(8), 5225-5235. [Link]

-

Taylor & Francis Online. (n.d.). Phase-transfer catalyst – Knowledge and References. [Link]

-

PTC Organics, Inc. (n.d.). PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. [Link]

-

Hebei Pingkang Biotechnology Co., Ltd. (n.d.). 3-Chlorobenzyl cyanide;(3-Chlorophenyl)acetonitrile. [Link]

Sources

- 1. 3-Chlorobenzyl cyanide;(3-Chlorophenyl)acetonitrile – Hebei Pingkang Biotechnology Co., Ltd. [pingkangshengwu.com]

- 2. prepchem.com [prepchem.com]

- 3. Phase Transfer Catalysts | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. iajpr.com [iajpr.com]

- 5. biomedres.us [biomedres.us]

- 6. littleflowercollege.edu.in [littleflowercollege.edu.in]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. phasetransfercatalysis.com [phasetransfercatalysis.com]

Technical Support Center: Alkylation of 3-Chlorophenylacetonitrile

Topic: Minimizing Side Reactions & Process Optimization Audience: Process Chemists, R&D Scientists, Drug Development Professionals

Introduction: The Challenge of Active Methylenes

3-Chlorophenylacetonitrile (CAS: 1529-41-5) is a critical scaffold in the synthesis of antidepressants (e.g., bupropion analogs, serotonin reuptake inhibitors). The presence of the electron-withdrawing chlorine atom at the meta position increases the acidity of the

While this acidity facilitates deprotonation, it simultaneously accelerates deleterious side pathways. The primary challenge in alkylating this substrate is not reactivity, but selectivity . Users frequently encounter mixtures of mono-alkylated product, dialkylated impurities, and "tarry" self-condensation byproducts.

This guide provides a mechanistic breakdown and a self-validating Phase Transfer Catalysis (PTC) protocol designed to suppress these side reactions.

Module 1: The Mechanistic Landscape

To control the reaction, one must understand the competition between the desired

Reaction Pathways Diagram

The following diagram illustrates the kinetic competition. Note that the Thorpe Condensation (dimerization) is second-order with respect to the nitrile concentration, whereas alkylation depends on the electrophile.

Caption: Kinetic competition between the desired mono-alkylation (green path) and parasitic dialkylation/dimerization (dark paths).

Module 2: Troubleshooting Guide

This section addresses specific failure modes based on the mechanism above.

Issue 1: Significant Dialkylation (>5%)

Symptom: LCMS shows M+R mass peaks; yield of desired product is low despite high conversion.

-

Root Cause: The mono-alkylated product retains an acidic proton. If the local concentration of base is high or the alkyl halide is in large excess, the mono-product deprotonates and reacts again.

-

The Fix:

-

Stoichiometry: Limit the alkyl halide to 0.95 – 1.0 equivalents . Never use excess electrophile to "push" conversion; this guarantees dialkylation.

-

Switch to PTC: In homogeneous systems (e.g., NaH/THF), reaction rates are extremely fast and difficult to control. In a solid-liquid or liquid-liquid PTC system, the reaction occurs at the interface or in the organic bulk via ion-pairing, often allowing for better selectivity control.

-

Leaving Group Selection: If using R-I (iodide), switch to R-Br or R-Cl. Highly reactive electrophiles discriminate less between the starting material anion and the product anion.

-

Issue 2: Dark/Tarry Reaction Mixture (Thorpe Condensation)

Symptom: Reaction turns black/dark brown rapidly; loss of starting material but low yield of alkylated product.

-

Root Cause: Thorpe Reaction (Self-Condensation). The nitrile anion acts as a nucleophile and attacks the cyano group of another substrate molecule.[1] This is favored by high temperatures and low electrophile concentration .

-

The Fix:

-

Temperature Control: Keep the reaction

. -

Order of Addition: Do not pre-mix the substrate and base without the electrophile.

-

Correct: Mix Substrate + Alkyl Halide + Catalyst. Add Base (e.g., 50% NaOH) slowly to this mixture.

-

Why? This ensures that as soon as an anion is formed, it is statistically more likely to encounter an alkyl halide (to form product) than another nitrile molecule (to form dimer).

-

-

Issue 3: Hydrolysis (Amide Formation)

Symptom: Appearance of a polar spot on TLC; IR shows Carbonyl stretch (~1650-1680 cm⁻¹) alongside Nitrile (~2200 cm⁻¹).

-

Root Cause: High concentration of OH⁻ in the aqueous phase at high temperatures, or insufficient organic solvent volume.

-

The Fix:

-

Concentration: Use concentrated NaOH (50% w/w). Paradoxically, higher concentration reduces hydrolysis because the activity of water (

) is lower in saturated caustic solutions than in dilute ones. -

Catalyst Choice: Ensure the PTC (e.g., TBAB) is efficient enough to shuttle the reaction into the organic phase quickly, minimizing the time the nitrile spends at the aqueous interface.

-

Module 3: Optimized Protocol (Phase Transfer Catalysis)

This protocol uses Liquid-Liquid Phase Transfer Catalysis (LL-PTC) . It is superior to NaH/THF methods for safety (no hydrogen gas), scalability, and selectivity.

Reagents:

-

Substrate: 3-Chlorophenylacetonitrile (1.0 equiv)

-

Electrophile: Alkyl Bromide (1.05 equiv)

-

Solvent: Toluene (3-5 volumes)

-

Base: 50% NaOH (aq) (2.0 - 3.0 equiv)

-

Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv / 5 mol%)

Step-by-Step Workflow

-

Charge Organic Phase:

-

To a reaction vessel equipped with an overhead stirrer (vigorous agitation is critical), add 3-Chlorophenylacetonitrile , Toluene , and the Alkyl Bromide .

-

Note: Adding the electrophile before the base minimizes self-condensation (Thorpe reaction).

-

-

Catalyst Addition:

-

Add TBAB (5 mol%) . Stir to suspend/dissolve.

-

-

Initiation (The Critical Step):

-

Cool the mixture to 15–20°C .

-

Add 50% NaOH dropwise over 20–30 minutes.

-

Monitor: An exotherm is expected. Do not allow temperature to exceed 40°C.

-

-

Reaction Phase:

-

Stir vigorously (800+ RPM). The rate of reaction in PTC is often mass-transfer limited; low stirring speeds will stall the reaction and promote hydrolysis.

-

Monitor by HPLC/GC every 30 minutes.

-

-

Quench & Workup:

-

When conversion >95% (or dialkylation starts to rise), stop agitation.

-

Separate layers immediately.

-

Wash organic layer with water (2x) then dilute HCl (1x) to neutralize residual base.

-

Process Visualization

Caption: Optimized PTC workflow emphasizing "Inverse Addition" of base to prevent self-condensation.

Module 4: Comparative Data & FAQ

Method Comparison: Homogeneous vs. Heterogeneous

| Feature | Homogeneous (NaH / THF) | Heterogeneous (PTC / NaOH / Toluene) |

| Active Species | "Naked" Enolate (Highly Reactive) | Ion Pair ( |

| Selectivity | Poor (High Dialkylation risk) | High (Kinetic control possible) |

| Self-Condensation | High risk (if mixing is poor) | Low risk (if electrophile present) |

| Safety | Low ( | High (Aqueous base, no gas) |

| Water Sensitivity | Extreme (Requires anhydrous) | Robust (Water is the solvent phase) |

Frequently Asked Questions

Q: Can I use Potassium Carbonate (

Q: My product is an oil that is difficult to crystallize. How do I purify it? A: Mono-alkylated nitriles are often oils. If vacuum distillation is difficult due to high boiling points, consider converting the nitrile to the corresponding amide (hydrolysis) or amine (reduction) in situ if that is the next step. If isolation is required, chromatography is often necessary to remove the ~5% dialkylated impurity.

Q: Why 3-Chlorophenyl? Does the chlorine matter?

A: Yes. The inductive effect (

References

-

Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts".[2] Journal of the American Chemical Society, 93(1), 195–199. Link

-

Makosza, M., & Jonczyk, A. (1976). "Phase-Transfer Alkylation of Nitriles". Organic Syntheses, 55, 91. (Foundational text on PTC alkylation of phenylacetonitriles). Link

-